Chemical structure and properties of 1H-Azepine hexahydro- hydrochloride
Chemical structure and properties of 1H-Azepine hexahydro- hydrochloride
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmacological Applications of 1H-Azepine hexahydro- hydrochloride
Executive Summary
1H-Azepine, hexahydro-, hydrochloride (commonly known as hexamethyleneimine hydrochloride) and its functionalized derivatives represent a critical class of cyclic amine building blocks in modern medicinal chemistry. Characterized by a seven-membered saturated nitrogen heterocycle, this scaffold offers unique steric and lipophilic properties that are increasingly leveraged to overcome multidrug resistance, synthesize selective estrogen receptor modulators (SERMs), and develop advanced vaccine adjuvants. This whitepaper synthesizes the physicochemical properties, self-validating synthesis protocols, and mechanistic pharmacological applications of this crucial compound.
Physicochemical and Structural Profiling
The base structure of 1H-Azepine hexahydro- hydrochloride consists of a highly flexible seven-membered azepane ring. In pharmaceutical manufacturing, it is most frequently utilized as a functionalized intermediate, notably as 1-(2-chloroethyl)hexahydro-1H-azepine hydrochloride . The protonation of the amine to form a hydrochloride salt is a deliberate chemical choice: it drastically reduces the volatility of the free base, prevents oxidative degradation of the nitrogen lone pair, and enhances solubility in polar reaction mediums 1.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 1H-Azepine, hexahydro-, hydrochloride |
| Common Synonyms | Hexamethyleneimine hydrochloride, High piperidine hydrochloride |
| CAS Registry Numbers | 2088-78-0 (Base HCl) [[2]]() / 26487-67-2 (1-(2-chloroethyl) derivative) 1 |
| Molecular Formula | C6H14ClN (Base) / C8H17Cl2N (Derivative) |
| Appearance | White to almost white crystalline powder |
| Melting Point | 206°C – 212°C (Decomposes) |
| Vapor Pressure | 0.165 mmHg at 25°C |
| Solubility Profile | Highly soluble in water; moderately soluble in isopropanol and ethyl acetate |
Self-Validating Synthesis Protocol
The synthesis of the highly active 1-(2-chloroethyl) derivative from the azepane free base requires strict thermodynamic and pH controls to ensure high purity (≥98.6%) suitable for active pharmaceutical ingredient (API) integration.
Step-by-Step Methodology
-
Solvent Integration: Suspend 1-(2-chloroethyl)azepane in isopropanol (e.g., 165.9 g of solvent per batch equivalent). Causality: Isopropanol is selected because its moderate polarity dissolves the free base entirely but sharply decreases the solubility of the hydrochloride salt at lower temperatures, creating an ideal environment for high-yield crystallization 3.
-
Controlled Protonation: Slowly vent dry hydrogen chloride (HCl) gas into the stirring system. Continuously monitor the pH until it reaches ≤ 2.5. Causality: Halting the gas at pH 2.5 ensures complete protonation of the azepine nitrogen without causing acid-catalyzed degradation of the chloroethyl side chain 3.
-
Thermal Stabilization: Heat the reaction mixture to a maximum of 80°C with continuous stirring for 30 minutes.
-
Impurity Adsorption: Introduce activated carbon (e.g., 2.8 g) and stir for an additional 30 minutes.
-
Thermal Filtration: Perform filtration while the system is still near 80°C. Causality: Thermal filtration is a critical self-validating step; filtering the solution hot prevents the premature precipitation of the target salt onto the activated carbon matrix, ensuring maximum product recovery 3.
-
Crystallization: Cool the filtrate to 0-5°C and allow it to crystallize undisturbed for 8 hours.
-
Collection: Filter the solid product and dry to yield N-(2-chloroethyl)hexamethyleneimine hydrochloride (Typical yield: 84.5%, Purity: 98.6%) 3.
Caption: Workflow for the synthesis and purification of functionalized 1H-Azepine hexahydro- hydrochloride.
Mechanisms of Action in Drug Development
The unique sterics of the seven-membered azepine ring make it a highly valuable moiety for modulating target binding affinity and cellular uptake.
Overcoming Multidrug Resistance (MDR) in Oncology
Multidrug resistance often renders standard anthracyclines (like doxorubicin) ineffective, primarily due to altered topoisomerase II activity or drug efflux pumps. By appending a hexamethyleneimine ring via a formamidine linkage to doxorubicin, researchers synthesize the derivative DOXH 4. Mechanistic Causality: The introduction of the hexamethyleneimine ring at the 3′ position alters the drug's lipophilicity and membrane permeability profile. This structural modification enhances cellular uptake in HL60/MX2 resistant cells, successfully bypassing the altered topoisomerase II resistance mechanisms and restoring high cytotoxic antiproliferative activity 4.
Synthesis of Selective Estrogen Receptor Modulators (SERMs)
The functionalized 1-(2-chloroethyl)azepane hydrochloride is a non-negotiable intermediate in the synthesis of Bazedoxifene , a third-generation SERM used for postmenopausal osteoporosis 5. Mechanistic Causality: The compound acts as a precise alkylating agent. It undergoes nucleophilic substitution with a specific indole intermediate (e.g., 5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole) in the presence of sodium hydride. The hydrochloride salt is specifically utilized here because it allows for controlled, portion-wise addition at 0 to 10°C, preventing runaway exothermic side reactions that would degrade the indole core 5.
Next-Generation Vaccine Adjuvants
In advanced vaccine formulations, the derivative N-ethyl-hexamethyleneimine (C7A) is utilized as a powerful immunostimulatory adjuvant covalently functionalized into polyanhydride co-polymers 6. Mechanistic Causality: Polyanhydrides degrade via predictable surface erosion rather than bulk erosion. As the polymer degrades, it releases the hexamethyleneimine functional group, which acts on the STING (Stimulator of Interferon Genes) pathway. This provides significant immune activation while actively reducing adverse pro-inflammatory cytokine production, solving a major hurdle in vaccine tolerability 6.
Caption: Pharmacological applications of the 1H-Azepine hexahydro- core in modern drug development.
Handling, Stability, and Safety Protocols
Because 1H-Azepine hexahydro- hydrochloride and its chloroethyl derivatives are hygroscopic, they must be stored under an inert atmosphere (e.g., Nitrogen or Argon) at ambient temperatures to prevent moisture-induced hydrolysis of the side chains 1. The compound is incompatible with strong oxidizing agents. Personnel must utilize N95-equivalent respiratory protection and nitrile gloves, as the compound is classified as a skin/eye irritant and is harmful if inhaled or swallowed.
References
-
Title: Cytotoxicity and Cellular Uptake of Doxorubicin and its Formamidine Derivatives in HL60 Sensitive and HL60/MX2 Resistant Cells Source: Anticancer Research URL: [Link]
-
Title: Development of a C7A-Functionalized Polyanhydride Co-Polymer Source: Iowa State University Digital Repository URL: [Link]
-
Title: Process For Preparation Of Bazedoxifene, Salts And Intermediate Thereof Source: QuickCompany URL: [Link]
Sources
- 1. CAS 26487-67-2: 1H-Azepine, 1-(2-chloroethyl)hexahydro-, h… [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(2-Chloroethyl)azepane hydrochloride | 26487-67-2 [chemicalbook.com]
- 4. Cytotoxicity and Cellular Uptake of Doxorubicin and its Formamidine Derivatives in HL60 Sensitive and HL60/MX2 Resistant Cells | Anticancer Research [ar.iiarjournals.org]
- 5. "Process For Preparation Of Bazedoxifene, Salts And Intermediate [quickcompany.in]
- 6. DSpace [dr.lib.iastate.edu]
